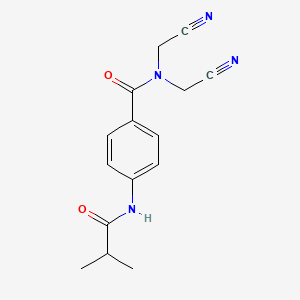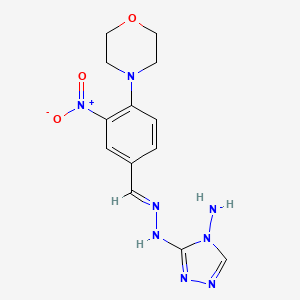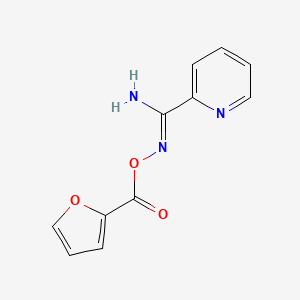![molecular formula C21H31NO2 B5774223 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5774223.png)
2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamine, also known as ADEMETHIONINE, is a chemical compound that has been used in scientific research due to its potential therapeutic properties. This compound is a derivative of S-Adenosyl methionine (SAMe) and has been found to have a similar mechanism of action.
作用机制
2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE acts as a methyl donor and participates in various biochemical reactions. It is involved in the synthesis of neurotransmitters, such as dopamine, serotonin, and norepinephrine. It also plays a role in the metabolism of homocysteine, which is a risk factor for cardiovascular disease. 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE has been found to increase the levels of glutathione, an antioxidant that protects cells from oxidative stress.
Biochemical and Physiological Effects:
2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE has been found to have various biochemical and physiological effects. It has been shown to improve liver function and reduce liver damage in animal models of liver disease. It has also been found to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative disorders. 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE has been found to have antidepressant effects and improve mood in human clinical trials.
实验室实验的优点和局限性
2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied in animal models and human clinical trials, which provide a wealth of data on its potential therapeutic effects. However, there are also limitations to using 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE in lab experiments. It is a relatively expensive compound, which may limit its use in large-scale studies. Additionally, the mechanism of action of 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE is not fully understood, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE. One area of research is the development of more efficient synthesis methods that can produce 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE at a lower cost. Another area of research is the investigation of the mechanism of action of 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the optimal dosage and administration of 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE for different conditions. Finally, the potential of 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE for the treatment of other diseases, such as cancer and autoimmune disorders, should be explored.
合成方法
The synthesis of 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE involves the reaction of 2-adamantylamine with 3,4-dimethoxyphenylacetaldehyde. This reaction is catalyzed by boron trifluoride etherate and yields 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE as the final product. The purity of the compound can be improved by recrystallization from ethanol.
科学研究应用
2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE has been used in scientific research as a potential therapeutic agent for various conditions. It has been found to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of liver diseases, neurodegenerative disorders, and depression.
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyladamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2/c1-22(7-6-14-4-5-19(23-2)20(13-14)24-3)21-17-9-15-8-16(11-17)12-18(21)10-15/h4-5,13,15-18,21H,6-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZXLXXUIXEVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)C2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine](/img/structure/B5774171.png)

![2-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5774180.png)

![N'-[(4-nitrobenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5774190.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5774197.png)


![1-{[4-(methylthio)phenoxy]acetyl}indoline](/img/structure/B5774227.png)

